![molecular formula C17H16N4O2S B2363989 (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone CAS No. 2097922-87-5](/img/structure/B2363989.png)
(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone
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Description
(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Compounds with a 1,3,4-oxadiazol/thiadiazol-2-yl moiety, similar to the compound , have been synthesized and investigated for their antiproliferative potential . Some of these analogues have shown comparable efficacy to doxorubicin, a common chemotherapy drug .
Antimicrobial Activity
1,3,4-thiadiazole derivatives have been synthesized and tested against different bacterial and fungal strains . Some of these molecules have shown potent activity against selective strains of microbes .
Antioxidant Potential
In addition to their anticancer and antimicrobial activities, some 1,3,4-oxadiazol/thiadiazol-2-yl derivatives have also demonstrated antioxidant potential . For instance, one analogue was found to be more potent than ascorbic acid, a common antioxidant .
Cytotoxic Effects
Some 1,3,4-thiadiazole derivatives have been tested for their cytotoxic effects on various cell lines, including leukemia and cervical carcinoma .
Antimicrobial Agents
1,3,4-thiadiazole derivatives have been designed and synthesized as potent antimicrobial agents . Some of these compounds have shown strong binding affinity and interaction, with good inhibition constants .
Synthesis of Novel Compounds
The compound could potentially be used as a starting material in the synthesis of novel compounds with significant antimicrobial activity .
properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(13-3-5-14(6-4-13)20-8-1-2-9-20)21-10-7-15(12-21)23-16-11-18-24-19-16/h1-6,8-9,11,15H,7,10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNDQDPWBJSTMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone |
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